molecular formula C14H14F3N3O B6496817 N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 1457281-53-6

N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B6496817
CAS RN: 1457281-53-6
M. Wt: 297.28 g/mol
InChI Key: HIPAVTYDIZCVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that is characterized by three fluorine atoms attached to a carbon atom. The methoxyphenyl group is a phenyl ring with a methoxy group (-OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring provides a planar, aromatic center to the molecule. The electronegative fluorine atoms in the trifluoromethyl group could create a polar region in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The trifluoromethyl group is generally quite stable but could potentially undergo reactions with very strong nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility in different solvents .

Mechanism of Action

N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine works by binding to specific receptors in the body, which are proteins that are responsible for the regulation of various physiological processes. When this compound binds to these receptors, it triggers a cascade of biochemical reactions that result in various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect and to reduce pain. It has also been shown to have an immunomodulatory effect and to modulate the activity of certain enzymes. In addition, this compound has been shown to have an anti-cancer effect, as well as to have an effect on the growth and development of cells.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound and is easy to synthesize. Another advantage is that it has a wide range of biochemical and physiological effects and can be used to study a variety of biological processes. A limitation is that this compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine are vast and there are many possible future directions for research. Some of these include further studies on the mechanism of action of this compound, as well as its potential use in drug development, drug delivery, and drug design. Additionally, further studies on the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, further studies on the synthesis of this compound could lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine can be synthesized from 4-methoxyphenylacetic acid and trifluoromethylpyrimidine-2-amine. The synthesis of this compound involves the condensation reaction of these two reactants in the presence of an acid catalyst. The reaction is carried out at room temperature and yields a white crystalline solid product.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine has been used as a research tool in various scientific fields. It has been studied for its potential applications in pharmacology, biochemistry, and other areas of research. This compound has been used to study the structure and function of enzymes, as well as to study drug metabolism and drug-receptor interactions. It has also been used to study the structure and function of proteins, and to study the effects of drugs on the nervous system.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c1-21-11-4-2-10(3-5-11)6-8-18-13-19-9-7-12(20-13)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPAVTYDIZCVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.